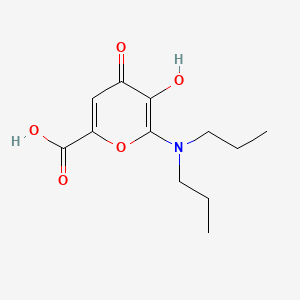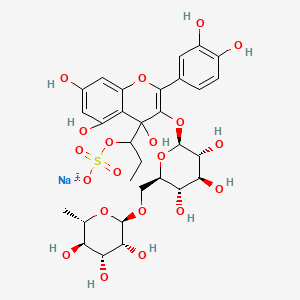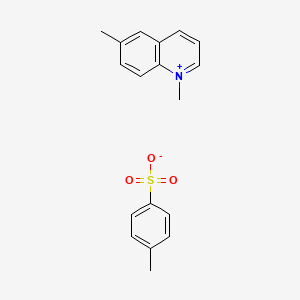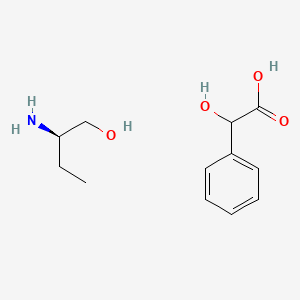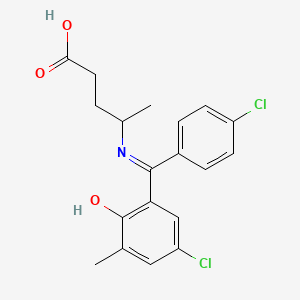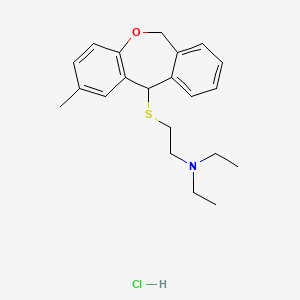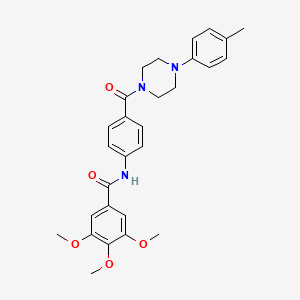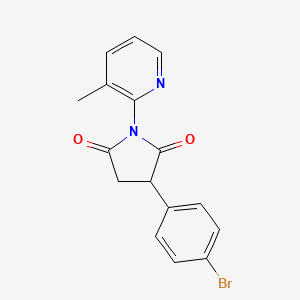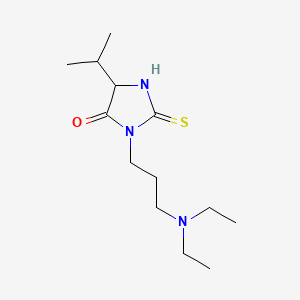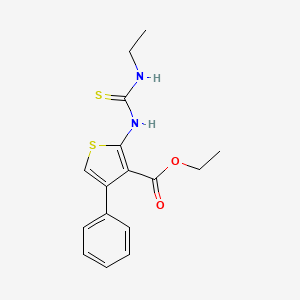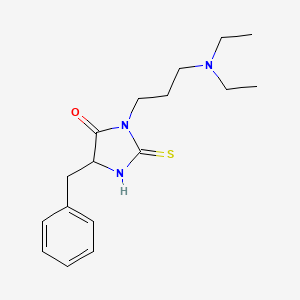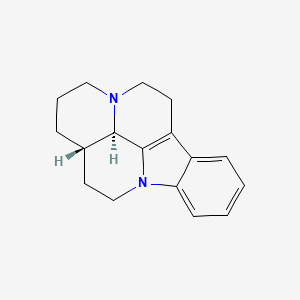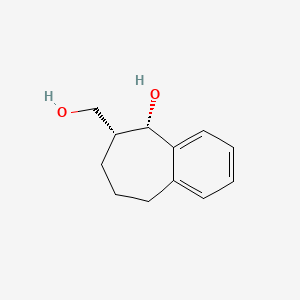
Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiocyanate group attached to a complex organic moiety containing an epoxyisoindolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester typically involves the reaction of thiocyanic acid with an appropriate organic precursor. One common method involves the reaction of thiocyanic acid with an epoxyisoindolinyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiocyanate derivatives .
Scientific Research Applications
Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The epoxyisoindolinyl moiety may also contribute to the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester include:
Thiocyanic acid, ethyl ester: A simpler ester of thiocyanic acid with different reactivity and applications.
Thiocyanic acid, 2,5-dioxo-1-pyrrolidinyl ester: Another ester with distinct structural features and uses.
Uniqueness
This compound is unique due to its complex structure, which combines a thiocyanate group with an epoxyisoindolinyl moiety.
Properties
CAS No. |
102367-29-3 |
|---|---|
Molecular Formula |
C11H6N2O3S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-(1,3-dioxo-4,7-epoxyisoindol-2-yl)ethyl thiocyanate |
InChI |
InChI=1S/C11H6N2O3S/c12-5-17-4-3-13-10(14)8-6-1-2-7(16-6)9(8)11(13)15/h1-2H,3-4H2 |
InChI Key |
KIBMFAFKVSJJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1O2)C(=O)N(C3=O)CCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


